1H-Imidazole, 1-(2-methylphenyl)-4-nitro-
CAS No.: 135307-51-6
Cat. No.: VC8372229
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135307-51-6 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | 1-(2-methylphenyl)-4-nitroimidazole |
| Standard InChI | InChI=1S/C10H9N3O2/c1-8-4-2-3-5-9(8)12-6-10(11-7-12)13(14)15/h2-7H,1H3 |
| Standard InChI Key | CIQJUXNZDPOIJQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 1H-imidazole, 1-(2-methylphenyl)-4-nitro- is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. The imidazole core consists of a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1 and 3). Substituents include a nitro group (-NO₂) at the 4-position and a 2-methylphenyl group at the 1-position.
Key Structural Features:
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Aromatic System: The imidazole ring contributes to planarity and resonance stabilization, while the nitro group enhances electron-withdrawing effects, influencing reactivity .
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Stereoelectronic Effects: The nitro group at C4 directs electrophilic substitution to the C5 position, as observed in related 4-nitroimidazoles .
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Crystal Packing: Analogous compounds, such as 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, exhibit intermolecular C–H···O/N hydrogen bonds, forming layered networks .
Table 1: Comparative Molecular Data for Nitroimidazole Derivatives
Synthesis and Regioselective Alkylation
The synthesis of 1-alkyl-4-nitroimidazoles typically involves nucleophilic substitution or alkylation reactions. For 1-(2-methylphenyl)-4-nitro-1H-imidazole, a plausible route adapts methods from Skupin et al. and Hakmaoui et al. :
Procedure Overview:
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Substrate Preparation: 4-Nitroimidazole is dissolved in a polar aprotic solvent (e.g., DMSO or DMF).
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Base Activation: Potassium carbonate (K₂CO₃) deprotonates the imidazole at N1, enhancing nucleophilicity.
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Alkylation: 2-Methylbenzyl bromide or chloride is added dropwise, facilitating N1-alkylation.
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Workup: The mixture is quenched in ice-water, extracted with ethyl acetate, and purified via column chromatography .
Key Challenges:
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Competing alkylation at N3 can occur, but regioselectivity is achieved by steric hindrance from the 2-methylphenyl group .
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Solvent choice (e.g., DMSO vs. CH₃CN) impacts reaction kinetics and yield .
Physicochemical Characteristics
While experimental data specific to this compound is sparse, properties can be inferred from analogues:
Thermal Stability:
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The nitro group introduces thermal instability, with decomposition likely above 250°C. Similar compounds exhibit flash points near 193°C .
Solubility:
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Expected to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or ethyl acetate.
Spectroscopic Data:
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